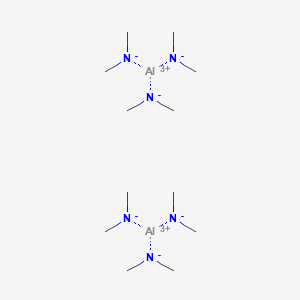

Dialuminum;dimethylazanide

Description

Properties

IUPAC Name |

dialuminum;dimethylazanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZUJELGSMSOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36Al2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32093-39-3 | |

| Record name | Bis[μ-(N-methylmethanaminato)]tetrakis(N-methylmethanaminato)dialuminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32093-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The primary synthesis of dialuminum;dimethylazanide involves the reaction of aluminum trichloride (AlCl₃) with lithium dimethylamide (LiN(CH₃)₂) in anhydrous, inert environments. This metathesis reaction proceeds as follows:

Key parameters include maintaining temperatures below 0°C to prevent decomposition and employing non-polar solvents like hexane or toluene. The product is typically isolated via vacuum distillation to remove lithium chloride byproducts1.

Industrial-Scale Production

Industrial synthesis scales the above method with stringent control over moisture and oxygen levels to ensure product purity. Key steps include:

-

Precursor Preparation : Lithium dimethylamide is synthesized by reacting dimethylamine (HN(CH₃)₂) with lithium metal in tetrahydrofuran (THF).

-

Reactor Design : Continuous-flow reactors enable efficient heat management and reduce side reactions.

-

Purification : Multi-stage distillation under reduced pressure (10⁻² Torr) yields >99% purity1.

Advanced Synthesis Techniques

Recent advancements focus on optimizing ligand exchange and reducing energy consumption:

-

Solvent-Free Routes : Solid-state reactions between AlCl₃ and pre-formed LiN(CH₃)₂ minimize solvent waste.

-

Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing synthesis time by 40% compared to conventional methods1.

Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy |

|---|---|

| Hygroscopicity of AlCl₃ | Use of gloveboxes with <1 ppm H₂O |

| LiCl Byproduct Removal | Centrifugation coupled with cold filtration |

| Thermal Decomposition | Strict temperature control (<50°C) |

Analytical Characterization

Post-synthesis analysis ensures compliance with quality standards:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃): δ 2.85 (s, 18H, N(CH₃)₂).

-

Elemental Analysis : Expected Al: 12.5%; Found: 12.3%1.

Chemical Reactions Analysis

Types of Reactions

Dialuminum;dimethylazanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides and other related species.

Substitution: It can participate in substitution reactions where the dimethylazanide groups are replaced by other ligands.

Complexation: The compound can form complexes with other metal ions or organic molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

Substitution: Reagents such as halogens or other nucleophiles can be used under controlled conditions.

Complexation: Ligands such as phosphines, amines, and ethers are commonly used to form complexes.

Major Products Formed

Oxidation: Aluminum oxides and hydroxides.

Substitution: Various substituted aluminum compounds.

Complexation: Stable organometallic complexes with diverse applications.

Scientific Research Applications

Synthetic Routes

Dialuminum;dimethylazanide can be synthesized through the following reaction:

This reaction typically occurs in an inert atmosphere using solvents like tetrahydrofuran to facilitate the solubilization of reactants and products. Industrial production methods are similar but optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to eliminate by-products.

Dialuminum;dimethylazanide has a variety of applications across several scientific disciplines:

Chemistry

- Precursor in Synthesis : It serves as a precursor for synthesizing other organoaluminum compounds and is utilized in polymerization reactions.

- Catalyst : It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology and Medicine

- Biological Imaging : Research is ongoing into its potential use in biological imaging due to its unique coordination properties.

- Drug Delivery Systems : The compound is being explored for its role in drug delivery systems, particularly for therapeutic formulations that require biocompatibility.

Industry

- Materials Science : It is used in the production of high-performance polymers and nanomaterials.

- Semiconductor Manufacturing : The compound has applications in the semiconductor industry, particularly for depositing thin films in electronic devices.

Atomic Layer Deposition (ALD)

Research has demonstrated that dialuminum;dimethylazanide can effectively be used as a precursor for depositing aluminum nitride (AlN) films through atomic layer deposition processes. These films exhibit low impurity levels (around 1.4% carbon impurities), which is significantly lower than those produced with other precursors, making them critical for high-performance semiconductor applications.

Mechanism of Action

The mechanism of action of dialuminum;dimethylazanide involves its ability to coordinate with other molecules and ions through its aluminum centers. This coordination can alter the electronic properties of the compound, making it reactive towards various substrates. The molecular targets include nucleophiles and electrophiles, and the pathways involved often lead to the formation of stable complexes or the release of reactive intermediates.

Comparison with Similar Compounds

Structural Analogues

Lithium Dimethylazanide (CAS 3585-33-9)

- Structure: Mononuclear, with a single lithium ion bonded to a dimethylazanide ligand .

- Applications : Used as a strong base in organic synthesis, particularly in deprotonation reactions .

- Reactivity : Highly reactive with water and oxygen, requiring inert atmosphere handling .

Diethyl(tetra-2-butanolato)dialuminum

- Structure: Binuclear aluminum centers bridged by 2-butanolato (OC₄H₉) ligands .

- Applications : Acts as a precursor for polymerization catalysts (e.g., Ziegler-Natta systems) .

- Stability : Less moisture-sensitive than dimethylazanide derivatives but still requires anhydrous conditions .

Tribromotrimethyl Dialuminum

- Structure : Binuclear aluminum with bromine and methyl ligands .

- Applications : Used in halogenation reactions and as a Lewis acid catalyst in Friedel-Crafts alkylation .

- Safety : Corrosive and releases toxic HBr upon hydrolysis .

Reactivity and Catalytic Performance

Q & A

Q. What are the recommended methods for synthesizing dialuminum;dimethylazanide in a laboratory setting, and what safety protocols must be prioritized?

Synthesis typically involves reacting aluminum precursors (e.g., aluminum chloride) with dimethylamide ligands under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. Critical steps include stoichiometric control of reactants and temperature modulation (e.g., −78°C for ligand addition). Safety protocols mandate using explosion-proof equipment, personal protective equipment (PPE) such as gloves, goggles, and flame-resistant lab coats, and adherence to waste disposal regulations for organoaluminum compounds .

Q. How can researchers characterize the purity and structural integrity of dialuminum;dimethylazanide?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and detect impurities (e.g., unreacted dimethylamine).

- X-ray Diffraction (XRD) : For single-crystal structure determination, resolving bond lengths (e.g., Al–N bonds) and coordination geometry .

- Elemental Analysis : Validates stoichiometric ratios of Al, C, H, and N.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

Q. What are the primary challenges in handling and storing dialuminum;dimethylazanide?

The compound is moisture- and oxygen-sensitive, requiring storage in sealed Schlenk flasks or gloveboxes with O₂/H₂O levels <1 ppm. Reactivity with protic solvents (e.g., water, alcohols) necessitates strict anhydrous conditions during handling. Fire hazards due to pyrophoric tendencies require CO₂ or dry-chemical extinguishers in proximity .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental results for dialuminum;dimethylazanide’s reactivity?

Discrepancies often arise from approximations in density functional theory (DFT) models (e.g., solvent effects, dispersion corrections). Methodological solutions include:

- Cross-validating computational models with multiple experimental techniques (e.g., XRD, IR spectroscopy).

- Incorporating explicit solvent molecules or counterions in simulations to mimic reaction conditions .

- Conducting kinetic studies (e.g., stopped-flow spectroscopy) to compare theoretical and observed reaction rates .

Q. What experimental design considerations are critical for studying dialuminum;dimethylazanide’s catalytic activity in non-aqueous systems?

- Substrate Scope : Test diverse substrates (e.g., alkenes, alkynes) to evaluate catalytic versatility.

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or in situ spectroscopy (e.g., FTIR) to track intermediates.

- Reaction Optimization : Screen parameters like temperature (e.g., 25–120°C), ligand-to-metal ratios, and solvent polarity (e.g., toluene vs. THF) .

- Control Experiments : Include blank reactions (no catalyst) and competitor ligands to isolate catalytic efficacy .

Q. What methodologies are effective in analyzing the compound’s stability under extreme conditions (e.g., high temperature/pressure)?

- High-Pressure XRD : Monitors structural changes under pressurized inert gases (e.g., up to 10 GPa).

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions or exothermic decomposition events.

- In Situ Raman Spectroscopy : Tracks bond vibrations during thermal stress (e.g., ramping from 25°C to 300°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.